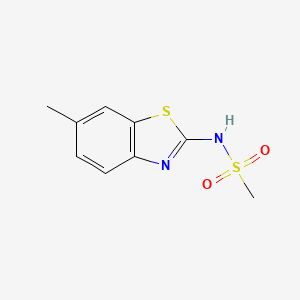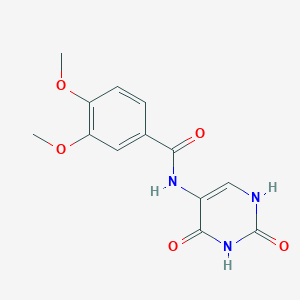
N-(6-methyl-1,3-benzothiazol-2-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methyl-1,3-benzothiazol-2-yl)methanesulfonamide is a useful research compound. Its molecular formula is C9H10N2O2S2 and its molecular weight is 242.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 242.01836991 g/mol and the complexity rating of the compound is 326. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research in synthetic chemistry has identified methods for efficiently synthesizing benzothiazole derivatives, including N-(6-methyl-1,3-benzothiazol-2-yl)methanesulfonamide. For instance, the use of methanesulfonic acid/SiO2 has been demonstrated as an expeditious mixture for the synthesis of 2-substituted aromatic and aliphatic benzothiazoles from carboxylic acids, showing simplicity and ease of handling (H. Sharghi & O. Asemani, 2009). This method is significant for the preparation of a wide variety of benzothiazole derivatives, potentially including this compound, due to its efficient use of readily available materials and straightforward synthesis process.
Biological Activity
The exploration of sulfonamide derivatives in biological systems has revealed their potential in various applications. For example, the synthesis and characterization of new sulfonamide derivatives and their metal complexes have been investigated for their antibacterial activities (Ü. Özdemir et al., 2009). These studies are critical for understanding the bioactive potential of sulfonamide-based compounds, including this compound, in developing new antimicrobial agents.
Antimicrobial and Anticancer Activities
The development of bis heterocycles linked through amido sulfonamido methane has been researched for their antimicrobial and anticancer activities. Certain derivatives have shown significant potential in inhibiting the growth of lung, colon, and prostate cancer cell lines, along with possessing excellent antimicrobial properties (C. Premakumari et al., 2014). These findings underscore the importance of this compound and its analogs in the development of new therapeutic agents.
Mécanisme D'action
While the specific mechanism of action of “N-(6-methyl-1,3-benzothiazol-2-yl)methanesulfonamide” is not mentioned in the search results, benzothiazole derivatives have been found to exhibit a wide range of biological activities. For instance, some benzothiazole derivatives have been found to inhibit acetylcholinesterase and Aβ1-42 aggregation, which are key processes involved in Alzheimer’s disease .
Safety and Hazards
Orientations Futures
Benzothiazole derivatives, including “N-(6-methyl-1,3-benzothiazol-2-yl)methanesulfonamide”, have shown potential in various areas of research due to their diverse biological activities . Future research could focus on exploring these activities further and developing new therapeutic agents based on the benzothiazole structure.
Propriétés
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S2/c1-6-3-4-7-8(5-6)14-9(10-7)11-15(2,12)13/h3-5H,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKONKADGOAYGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1S,5R)-6-methyl-3-[3-(3-oxo-1H-isoindol-2-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567551.png)
![3-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxylic acid](/img/structure/B5567553.png)
![N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-3-methylbenzamide](/img/structure/B5567582.png)
![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5567584.png)
![4-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5567585.png)
![(4E)-4-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-6-[(4-methylpiperazin-1-yl)methyl]-4,5-dihydro-1,3,5-triazin-2-amine](/img/structure/B5567593.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5567604.png)
![3-methyl-8-[(1-phenylcyclopentyl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5567611.png)
![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5567615.png)
![4-methyl-N-[3-(2-methyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-3-oxopropyl]benzamide](/img/structure/B5567621.png)
![N-[(3S*,4R*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5567626.png)

![3-isopropyl-1-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5567635.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5567641.png)
